molecular formula C18H11F3N4 B5041392 2-Phenyl-5-pyridin-4-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

2-Phenyl-5-pyridin-4-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5041392
M. Wt: 340.3 g/mol
InChI Key: ROKRLCWLBIQUSS-UHFFFAOYSA-N
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Description

2-Phenyl-5-pyridin-4-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-pyridin-4-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-pyridin-4-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .

Mechanism of Action

The mechanism of action of 2-Phenyl-5-pyridin-4-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it acts as a selective antagonist of estrogen receptor beta (ERβ), inhibiting its activity without affecting estrogen receptor alpha (ERα). This selective inhibition is crucial for its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-5-pyridin-4-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This unique feature contributes to its effectiveness as a therapeutic agent and its versatility in various scientific applications .

Properties

IUPAC Name

2-phenyl-5-pyridin-4-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N4/c19-18(20,21)16-10-14(13-6-8-22-9-7-13)23-17-11-15(24-25(16)17)12-4-2-1-3-5-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKRLCWLBIQUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C4=CC=NC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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